ethyl (3E)-4-methoxy-2-oxopent-3-enoate
Description
Ethyl (3E)-4-methoxy-2-oxopent-3-enoate is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₄ (average mass: 172.18 g/mol) . Its structure features a conjugated enone system (2-oxo group) and a methoxy substituent at the 4-position of the pent-3-enoate backbone. This compound is part of a broader class of β-keto esters, which are pivotal intermediates in organic synthesis due to their reactivity in Michael additions, cyclizations, and heterocycle formation . The (3E)-stereochemistry is critical for its electronic properties, influencing conjugation and intermolecular interactions such as hydrogen bonding .
Synthetically, this compound can be prepared via Claisen or aldol condensations under mild acidic or basic conditions, though specific protocols are often tailored to substituent stability . Its characterization typically involves ¹H NMR (e.g., methoxy proton resonance at ~3.3 ppm) and HRMS (e.g., [M+Na]⁺ at m/z 195.06) .
Properties
CAS No. |
86602-05-3 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl (E)-4-methoxy-2-oxopent-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-12-8(10)7(9)5-6(2)11-3/h5H,4H2,1-3H3/b6-5+ |
InChI Key |
QQTWBKLZHTXDCM-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(\C)/OC |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-4-methoxy-2-oxopent-3-enoate can be achieved through several methods. One common approach involves the esterification of 4-methoxy-2-oxopent-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with 4-methoxy-2-oxobutanal, followed by dehydration to form the desired product. This reaction requires a strong base such as sodium ethoxide and is conducted under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3E)-4-methoxy-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the double bond can produce saturated esters. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: 4-methoxy-2-oxopentanoic acid.
Reduction: Ethyl 4-methoxy-2-hydroxypentanoate.
Substitution: Ethyl (3E)-4-iodo-2-oxopent-3-enoate.
Scientific Research Applications
Ethyl (3E)-4-methoxy-2-oxopent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3E)-4-methoxy-2-oxopent-3-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The methoxy group in this compound enhances electron donation into the conjugated system compared to ethoxy (-OCH₂CH₃) or methyl (-CH₃) groups, stabilizing the enolate intermediate in reactions .
- Steric Influence: The phenyl substituent in methyl (3E)-2-oxo-4-phenylbut-3-enoate introduces steric bulk, reducing reactivity in nucleophilic additions but favoring π-π stacking in crystallization .
- Hydrogen Bonding : Methoxy and ethoxy groups participate in hydrogen bonding (e.g., with carbonyl oxygens), influencing solubility and melting points .
Spectroscopic Differentiation
- ¹³C NMR : The carbonyl carbon (C2) resonates at ~195 ppm, while the α,β-unsaturated ester carbons (C3 and C4) appear at ~125–140 ppm, distinct from phenyl-substituted analogues (C4 phenyl carbons at ~128–130 ppm) .
- IR Spectroscopy : Strong carbonyl stretches (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) differentiate it from ethoxy (C-O ~1200 cm⁻¹) and alkyl-substituted compounds .
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